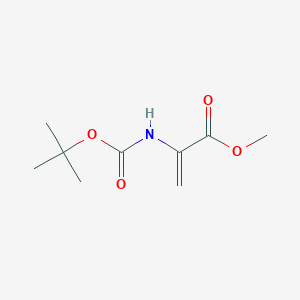












|
REACTION_CXSMILES
|
[NH:1]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[C@H:2]([C:8]([O:10][CH3:11])=[O:9])[CH2:3]SSCC.C(=O)([O-])[O-].[K+].[K+].C(OCC)(=O)C>CN(C=O)C.O.C(OCC)C>[C:15]([O:14][C:12]([NH:1][C:2](=[CH2:3])[C:8]([O:10][CH3:11])=[O:9])=[O:13])([CH3:18])([CH3:17])[CH3:16] |f:1.2.3|
|


|
Name
|
N-(tert-Butoxycarbonyl)-ethylthio-L-cysteine methyl ester
|
|
Quantity
|
106 mg
|
|
Type
|
reactant
|
|
Smiles
|
N([C@@H](CSSCC)C(=O)OC)C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
278 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
petrol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
MSH 1 (172 mg 0.80 mmol) was added as a solid in one portion (open air, room temperature)
|
|
Type
|
ADDITION
|
|
Details
|
A second dose of MSH 1 (172 mg 0.80 mmol) was added after 5 min of reaction time and TLC analysis
|
|
Duration
|
5 min
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with diethyl ether (2×50 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organics were dried (MgSO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed by rotary evaporation
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC(C(=O)OC)=C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 63 mg | |
| YIELD: PERCENTYIELD | 79% | |
| YIELD: CALCULATEDPERCENTYIELD | 78.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |